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Abstract

Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator of
cytokine signaling pathways integral to the immune system. Distinct from many kinases, TYK2
possesses a tandem arrangement of a C-terminal catalytic kinase domain (JH1) and an
adjacent pseudokinase domain (JH2). Initially thought to be an inert vestige of a duplicated
kinase domain, the JH2 pseudokinase is now recognized as an essential, non-catalytic
regulatory hub. It maintains the kinase domain in an autoinhibited state and serves as a novel
allosteric target for highly selective therapeutic agents. This technical guide provides a
comprehensive overview of the TYK2 pseudokinase domain, detailing its three-dimensional
structure, its multifaceted role in regulating TYK2 function, and the experimental methodologies
employed to elucidate its characteristics. We present quantitative data on ligand binding and
mutational effects, alongside diagrams of key signaling pathways and experimental workflows,
to offer a thorough resource for professionals in immunology and drug development.

The Structural Architecture of the TYK2
Pseudokinase Domain (JH2)
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The TYK2 pseudokinase (JH2) domain, despite lacking significant phosphotransfer activity,
adopts a canonical bilobal protein kinase fold, comprising an N-terminal lobe (N-lobe) of 3-
sheets and a single a-helix (aC), and a larger, predominantly a-helical C-terminal lobe (C-lobe)
[1]. This structural conservation is crucial for its function.

The Autoinhibitory JH2-JH1 Module

Crystal structures of the tandem pseudokinase-kinase (JH2-JH1) domains from TYK2 have
been resolved, revealing a critical autoinhibitory mechanism[2][3][4]. In the inactive state, the
JH2 domain directly interacts with the JH1 kinase domain[2][3][5]. This interaction is extensive,
burying a surface area of approximately 1,500 A2, and is primarily mediated by the N-lobes of
both domains[6]. The JH2 domain positions itself to restrict the conformational mobility of the
JH1 active site, thus holding the kinase domain inactive until cytokine-mediated receptor
dimerization triggers a conformational change[2][4][6].

The ATP-Binding Pocket

A key feature of the TYK2 JH2 domain is its ability to bind ATP, a characteristic shared with
JAK1 and JAK2 JH2 domains[1][5][7]. Although it lacks the key catalytic residues required for
phosphotransfer, the nucleotide binding stabilizes the JH2 protein structure[1][7][8]. This ATP-
binding capacity has been exploited for therapeutic intervention, as small molecules can be
designed to compete with ATP, bind to the pseudokinase domain, and allosterically inhibit the
JH1 domain's activity[7][9][10].

Structural Comparison with Other JAK Family
Pseudokinases

The overall structure of the TYK2 JH2 domain is highly similar to that of the pseudokinases
from JAK1 and JAK2[3][4]. However, subtle but important distinctions exist. For instance,
distinct molecular interactions around the activation loop in TYK2 JH2 provide a structural basis
for its lack of catalytic activity compared to the weak autoregulatory activity reported for the
JAK2 JH2 domain[1][7]. These structural differences between the JH2 domains of JAK family
members are significant, as they offer a pathway for developing highly selective, allosteric
inhibitors that target TYK2 without affecting other JAKs[9][11].
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The Regulatory Functions of the TYK2
Pseudokinase Domain

The primary function of the TYK2 JH2 domain is not catalysis, but regulation. It acts as a
sophisticated molecular switch that controls the activity of the JH1 kinase domain.

Autoinhibition of the JH1 Kinase Domain

In the basal, inactive state, the JH2 domain functions as a negative regulator. It physically
interacts with the JH1 domain, preventing its activation[2][3][4]. Deletion or mutation of the
pseudokinase domain leads to increased basal kinase activity, highlighting its inhibitory role[4].
This autoinhibition is relieved upon cytokine binding to its receptor, which induces a
conformational change in the full-length TYK2 protein, separating the JH2 and JH1 domains
and allowing the kinase domain to become active[9][12][13].

Allosteric Control and Therapeutic Targeting

The JH2 domain is a validated allosteric drug target[10][11][12]. Small molecules designed to
bind within the JH2 ATP-binding pocket can stabilize the autoinhibited conformation of TYK2[9]
[10]. This mechanism prevents the receptor-mediated activation of the JH1 domain, effectively
blocking downstream signaling[9]. This approach offers a significant advantage over traditional
ATP-competitive inhibitors that target the highly conserved JH1 domain, as it allows for much
greater selectivity for TYK2 over other JAK family members[9][11][12].

Impact of Mutations

The critical regulatory role of the JH2 domain is underscored by the effects of mutations within
this region.

e Activating Mutations: Cancer-associated activating mutations found in other JAKs, when
mapped to the analogous positions in TYK2's JH2-JH1 interface, lead to increased kinase
activity in vitro. These mutations are believed to disrupt the inhibitory interaction, leading to
constitutive signaling[2][3][4].

 |nactivating Mutations: A naturally occurring missense mutation (E775K in mice) within the
JH2 domain results in the absence of TYK2 protein and impaired signaling in response to IL-
12, IL-23, and type | IFNs[14][15]. Other disease-associated variants, such as 1684S and
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P1104A, have been shown to be catalytically impaired[16]. Mutation of the ATP-binding
pocket in JH2 can also lead to increased basal TYK2 phosphorylation and signaling,
suggesting that proper ATP binding to JH2 is required for controlled regulation[1][7].

TYK2 Signaling Pathways

TYK2 is essential for signal transduction downstream of several key cytokine receptors,
including those for interleukin-12 (IL-12), IL-23, and Type | interferons (IFNs)[12][17]. The
regulatory function of the JH2 domain is central to the proper functioning of these pathways.

Upon cytokine binding, the associated receptor chains dimerize, bringing the receptor-bound
TYK2 proteins into close proximity. This triggers a conformational change that releases the
JH2-mediated autoinhibition, leading to the activation of the JH1 kinase domain. Activated
TYK2 then phosphorylates the receptor, creating docking sites for Signal Transducer and
Activator of Transcription (STAT) proteins. TYK2, often in concert with another JAK,
phosphorylates these STATs, which then dimerize, translocate to the nucleus, and regulate the
transcription of target genes[9][13][18].
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Caption: Cytokine binding releases JH2-mediated autoinhibition, activating TYK2 kinase and
downstream STAT signaling.

Quantitative Data Summary

The study of the TYK2 JH2 domain has yielded valuable quantitative data regarding its
interaction with ligands and the functional consequences of mutations.

Table 1: Binding Affinities of Ligands to TYK2 JH2

Domain

Compound/Ligand Assay Method Affinity (Kd / Ki) Reference

Deucravacitinib Inhibition Assay 0.02 nM (Ki) [19]
KdELECT

SHR2178 N 0.34 nM (Kd) [9]
Competition
KdELECT

SHR8751 N 0.032 nM (Kd) [9]
Competition
KdELECT

SHR9332 N 0.04 nM (Kd) [9]
Competition
KdELECT

SHR2396 N 0.029 nM (Kd) [9]
Competition
KdELECT

SHR0936 N 0.0074 nM (Kd) [9]
Competition
Surface Plasmon

ATP ~1.3 uM (Kd) [8]
Resonance

Mant-ATP Fluorescence Titration  ~1.6 uM (Kd) [8]

Table 2: Functional Effects of TYK2 Mutations
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Effect on Kinase

Mutation Location o Reference
Activity
Activating (analogous
V678F JH2-JH1 Interface [3]
to JAK2 V617F)
R744G JH2-JH1 Interface Activating [3]
R901S JH2-JH1 Interface Activating [3]
delQ586-K587 JH2-JH1 Interface Activating [3]
_ _ Loss of protein and
E775K (murine) JH2 Domain ) [14][15]
function
1684S JH2 Domain Catalytically impaired [16]
P1104A JH1 Domain Catalytically impaired [16]

Experimental Protocols and Methodologies

A variety of sophisticated techniques are required to study the structure and function of the

TYK2 pseudokinase domain.

Recombinant Protein Expression and Purification

e Objective: To produce sufficient quantities of pure TYK2 protein for structural and

biochemical studies.

e Methodology:

o Construct Design: Human TYK2 constructs, such as the pseudokinase-kinase domain

module (residues ~566—1187) or the isolated pseudokinase domain, are cloned into

expression vectors (e.g., baculovirus vectors)[2][3]. A kinase-inactive mutant (e.g.,

D1023N) is often used for crystallization of the larger JH2-JH1 construct to ensure
homogeneity[2][3][20].

o Expression System: Constructs are typically expressed in insect cells (e.g., Spodoptera

frugiperda, Sf9), which provide robust protein folding and post-translational

modifications[2][3].
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o Purification: The protein is purified using a multi-step chromatography process. A common
approach involves an initial affinity chromatography step (e.g., Ni-NTA for His-tagged
proteins) followed by size-exclusion chromatography to isolate monomeric, properly folded
protein[2][3].

X-Ray Crystallography

¢ Objective: To determine the three-dimensional atomic structure of the TYK2 JH2 domain.
o Methodology:

o Crystallization: Purified, concentrated TYK2 protein (~10 mg/mL) is mixed with a
crystallization solution containing precipitants (e.g., PEGs, salts). For the JH2-JH1
construct, the addition of a specific ATP-competitive inhibitor was found to be necessary to
enable crystallization[2][3][20].

o Data Collection: Crystals are flash-frozen and exposed to a high-intensity X-ray beam at a
synchrotron source. The diffraction pattern is recorded by a detector[2][3].

o Structure Solution: The structure is solved using molecular replacement, utilizing the
coordinates of a homologous kinase domain as a search model. The resulting electron
density map is then used to build and refine the atomic model of the TYK2 domains[2][3].

Biochemical Assays for Ligand Binding and Function

o Objective: To quantify the binding of ligands (like ATP or inhibitors) to the JH2 domain and
assess its influence on TYK2 activity.

e Methodologies:

o Fluorescence Polarization (FP) Assay: Used for inhibitor screening. A fluorescently labeled
probe that binds to the JH2 domain is used. When bound, the probe tumbles slowly,
emitting highly polarized light. Unlabeled inhibitor compounds compete with the probe for
binding; their binding displaces the probe, which then tumbles faster and emits less
polarized light. This change in polarization is measured to determine inhibitor potency[21]
[22][23].
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o Differential Scanning Fluorometry (DSF): Also known as a thermal shift assay, this method
measures changes in protein thermal stability upon ligand binding. A fluorescent dye that
binds to hydrophobic regions of unfolded proteins is used. As the protein is heated, it
unfolds, causing an increase in fluorescence. The melting temperature (Tm) is the point of
maximum unfolding. A ligand that binds and stabilizes the protein will cause an increase in
the Tm|8].

o Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of a
binding interaction by directly measuring the heat released or absorbed during the binding
event.

o Surface Plasmon Resonance (SPR): Measures binding events in real-time by immobilizing
the protein on a sensor chip and flowing the ligand over the surface. The change in the
refractive index near the surface upon binding is measured to determine association (ka)
and dissociation (kd) rates, and the equilibrium dissociation constant (Kd)[8].
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Caption: A typical workflow for identifying and characterizing allosteric inhibitors targeting the
TYK2 JH2 domain.

Structure-Function Relationships and Conclusion

The TYK2 pseudokinase domain is a paradigm of how a non-catalytic domain can exert precise
control over the function of its active counterpart. The structural integrity of the JH2 domain, its
interface with the JH1 domain, and its ability to bind ATP are all inextricably linked to its
regulatory function.

Structure-Function Logic of TYK2 JH2 Domain
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Caption: The structural features of the JH2 domain directly enable its key functions of
autoinhibition and allosteric regulation.
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In conclusion, the TYK2 pseudokinase domain has evolved from being considered a non-
functional domain to a master regulator of kinase activity and a prime target for a new
generation of selective autoimmune disease therapies. Its structure dictates its function,
providing an elegant mechanism for autoinhibition and a unique opportunity for allosteric drug
design. A continued deep dive into the molecular mechanics of the JH2 domain will
undoubtedly fuel further innovation in the development of precisely targeted immunomodulatory
drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2022.884399/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2022.884399/full
https://www.researchgate.net/figure/Small-molecule-ligands-bind-to-the-TYK2-JH2-pseudokinase-domain-A-Domain-structural_fig1_360727534
https://www.pnas.org/doi/10.1073/pnas.1930781100
https://pubmed.ncbi.nlm.nih.gov/14500783/
https://pubmed.ncbi.nlm.nih.gov/14500783/
https://www.researchgate.net/publication/235380927_Two_Rare_Disease-Associated_Tyk2_Variants_Are_Catalytically_Impaired_but_Signaling_Competent
https://www.immunologypathways.com/immune-signaling-pathways/tyk2
https://www.researchgate.net/figure/Schematic-representation-of-TYK2-mediated-JAK-STAT-signaling-network-created-by_fig1_350957276
https://www.biorxiv.org/content/10.1101/2023.10.09.561507v1.full-text
https://www.researchgate.net/figure/Crystal-structure-of-the-TYK2-pseudokinase-kinase-A-Simplified-domain-structure-of_fig1_270926586
https://bpsbioscience.com/tyk2-jh2-pseudokinase-domain-inhibitor-screening-assay-kit-78107
https://bpsbioscience.com/tyk2-jh2-pseudokinase-domain-assay-service
https://www.bioscience.co.uk/product~1209300
https://www.bioscience.co.uk/product~1209300
https://www.benchchem.com/product/b12360333#tyk2-pseudokinase-domain-structure-and-function
https://www.benchchem.com/product/b12360333#tyk2-pseudokinase-domain-structure-and-function
https://www.benchchem.com/product/b12360333#tyk2-pseudokinase-domain-structure-and-function
https://www.benchchem.com/product/b12360333#tyk2-pseudokinase-domain-structure-and-function
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12360333?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12360333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 14/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12360333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

